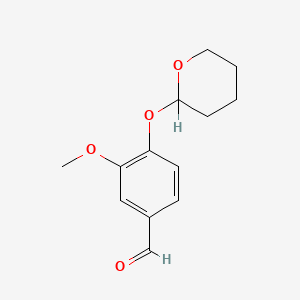
EINECS 293-838-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 293-838-3 is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol It is characterized by the presence of a methoxy group and a tetrahydropyran-2-yloxy group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 293-838-3 typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protection strategies and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 293-838-3 can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and tetrahydropyran-2-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid.
Reduction: 3-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
EINECS 293-838-3 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of EINECS 293-838-3 is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde: Similar structure but with a different position of the tetrahydropyran group.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Lacks the methoxy group present in EINECS 293-838-3.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
91471-08-8 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
3-methoxy-4-(oxan-2-yloxy)benzaldehyde |
InChI |
InChI=1S/C13H16O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 |
InChI-Schlüssel |
LLTXNXRCBBBYKB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=O)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















